![molecular formula C15H13NO4 B2601696 2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane CAS No. 2411247-89-5](/img/structure/B2601696.png)

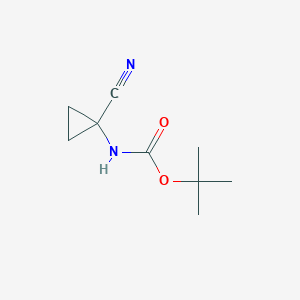

2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

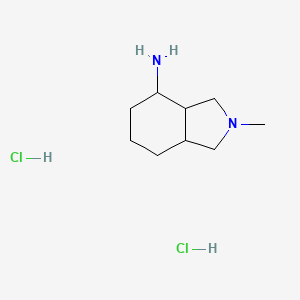

2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H9NO4 . It is also known by other names such as 1,2-Epoxy-3-(p-Nitrophenoxy)propane and 2-[(4-Nitrophenoxy)methyl]oxirane .

Molecular Structure Analysis

The molecular structure of this compound consists of a three-membered cyclic ether (oxirane) ring attached to a phenyl group through an oxygen atom . The phenyl group is further substituted with a nitro group .Physical And Chemical Properties Analysis

The average mass of this compound is 195.172 Da and the monoisotopic mass is 195.053162 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanism of Radical Reactions

Research on the kinetics and mechanisms of radical reactions involving oxirane derivatives has highlighted their potential in understanding antioxidant activities and radioprotective effects. For example, stable nitroxide radicals derived from cyclic nitroxides have been studied for their interactions with hydroxyl radicals and their potential as radioprotectants, emphasizing the importance of oxirane derivatives in medical and environmental radiation protection (Samuni et al., 2002).

Chiral Resolution Reagents

Oxirane derivatives have been utilized as chiral resolution reagents, providing a method for determining the enantiomeric excess of α-chiral amines. This application is crucial in the synthesis of enantiomerically pure compounds, which have significant implications in pharmaceutical research and development (Rodríguez-Escrich et al., 2005).

Atmospheric Chemistry

Studies on the reactions of oxiranes with various compounds in the atmosphere have provided insights into their role in atmospheric chemistry, particularly in the formation of secondary organic aerosols. These findings are crucial for understanding air quality and the environmental impact of organic compounds (Berndt & Böge, 1995).

Antioxidant Properties

Research on indolinonic nitroxides, a class of oxirane derivatives, has demonstrated their potential as antioxidants in the stabilization of polymers, highlighting their utility in materials science and engineering for enhancing the durability and longevity of synthetic materials (Alberti et al., 1993).

Organic Synthesis and Catalysis

Oxirane compounds have been employed in the synthesis of various organic molecules, serving as intermediates in catalytic reactions that produce complex molecules. This application is significant in the development of new synthetic methodologies for organic chemistry (Capobianco et al., 2020).

Eigenschaften

IUPAC Name |

2-[(2-nitro-4-phenylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-16(18)14-8-12(11-4-2-1-3-5-11)6-7-15(14)20-10-13-9-19-13/h1-8,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMLQWYXQHWNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

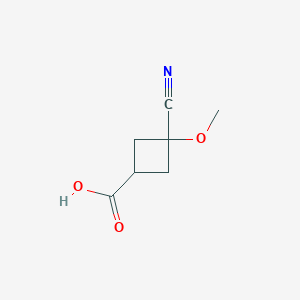

![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride](/img/structure/B2601613.png)

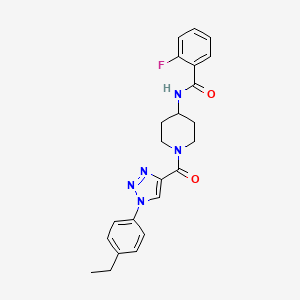

![2-[[1-[2-(4-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2601616.png)

![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide](/img/structure/B2601618.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2601622.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide](/img/structure/B2601624.png)

![N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2601626.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxolan-2-yl)methanone](/img/structure/B2601633.png)